molecular formula C9H12O B011782 2-Methylphenethyl alcohol CAS No. 19819-98-8

2-Methylphenethyl alcohol

Cat. No. B011782
Key on ui cas rn: 19819-98-8
M. Wt: 136.19 g/mol
InChI Key: RUGISKODRCWQNE-UHFFFAOYSA-N
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Patent
US04604487

Procedure details

1250 Grams of isochroman having the structure: ##STR63## 25 grams of 5% palladium-on-carbon and 12.5 grams of citric acid are placed in a 4-liter autoclave. The autoclave is sealed, heated to 150° C. and pressurized with hydrogen at 200 psig. After five hours, 12.5 grams of additional citric acid is added to the autoclave and the autoclave is resealed. The autoclave is then heated at a pressure of 200 psig and 150° C. for an additional three hours. At the end of this additional three hour period, the autoclave is opened, the contents filtered and the filtrate is distilled over 2 grams of calcium carbonate through a 24" Goodloe column yielding the following fractions:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[H][H]>[Pd]>[CH3:1][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][CH2:3][OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OCCC2=CC=CC=C12
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
25 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is sealed
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is then heated at a pressure of 200 psig and 150° C. for an additional three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
At the end of this additional three hour period
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the contents filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled over 2 grams of calcium carbonate through a 24" Goodloe column
CUSTOM
Type
CUSTOM
Details
yielding the following fractions

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
CC1=C(C=CC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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